Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride
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Overview
Description
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride involves several steps. The primary synthetic route includes the esterification of acetic acid with a thymyloxy group, followed by the introduction of a dimethylamino group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperature, pressure, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted esters and amines.
Scientific Research Applications
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and proteins, modulating their activity. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects. The molecular pathways involved include enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(dimethylamino)ethyl ester
- Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester
- Dimethylaminoethanol acetate
Uniqueness
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is unique due to its specific structural features, including the thymyloxy group and the dimethylamino group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
32305-40-1 |
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Molecular Formula |
C17H28ClNO3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-17(19)21-14(4)10-18(5)6;/h7-9,12,14H,10-11H2,1-6H3;1H |
InChI Key |
WBJFYHIISGMHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC(C)CN(C)C.Cl |
Origin of Product |
United States |
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